2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, a piperidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a variety of methods, including the use of furan derivatives in coupling reactions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in various biological assays to study enzyme interactions, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-(Furan-2-yl)-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-(Furan-2-yl)-5-(1-(propylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(furan-2-yl)-5-(1-propan-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-10(2)22(18,19)17-7-5-11(6-8-17)13-15-16-14(21-13)12-4-3-9-20-12/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYTWFHITGEADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.